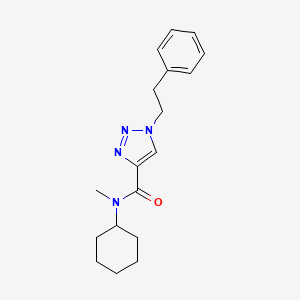
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a triazole derivative that has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to interact with the opioid system, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide are diverse and depend on the specific application. In medicinal chemistry, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to modulate the GABAergic and opioid systems, leading to changes in neuronal excitability and pain perception. In cancer research, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively simple synthesis method. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more potent and selective analogs of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide for use in medicinal chemistry and neuroscience. Another potential direction is the investigation of the potential of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to elucidate the precise mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide and its potential as an anticancer agent.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its pharmacological properties, including its analgesic, anti-inflammatory, and anticancer activity. While there is still much to learn about the precise mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, its potential as a therapeutic agent makes it an exciting subject for future research.
Synthesis Methods
The synthesis of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with N-methyl-2-phenylethylamine in the presence of triethylamine. The resulting intermediate is then treated with 1H-1,2,3-triazole-4-carboxylic acid to yield N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is relatively straightforward and can be accomplished in a few steps.
Scientific Research Applications
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its effects on the central nervous system and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In cancer research, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer activity against various cancer cell lines.
properties
IUPAC Name |
N-cyclohexyl-N-methyl-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21(16-10-6-3-7-11-16)18(23)17-14-22(20-19-17)13-12-15-8-4-2-5-9-15/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZBDGNPSKBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

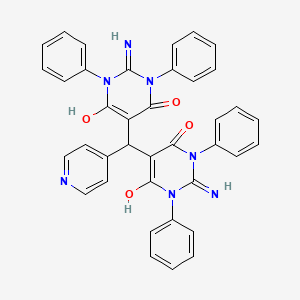
![N-(4-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4899303.png)
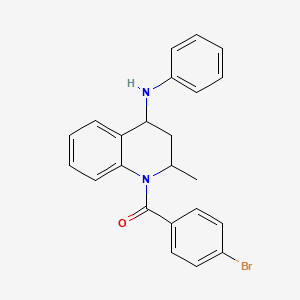
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)
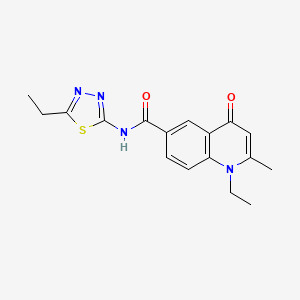
![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4899350.png)
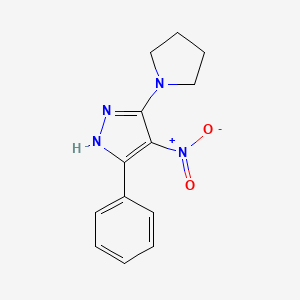


![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)
